Birinapant is a synthetic, small-molecule mimetic of second mitochondria-derived activator of caspases (SMAC), also known as DIABLO. [] It functions as a potent antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). [] Birinapant is a bivalent molecule, meaning it contains two identical binding sites that interact with IAPs. [, ] This bivalent nature contributes to its enhanced potency compared to monovalent IAP inhibitors. [] In scientific research, birinapant is employed to investigate apoptotic pathways, their role in disease progression, and potential therapeutic strategies for various diseases, including cancer and hepatitis B virus (HBV) infection. [, ]
Birinapant was developed by TetraLogic Pharmaceuticals and is known by its developmental code TL32711. It belongs to a class of compounds designed to mimic the natural action of SMAC, which plays a crucial role in promoting apoptosis by antagonizing the activity of inhibitors of apoptosis proteins. The compound has shown promise in preclinical studies and is being evaluated for its efficacy in combination with other chemotherapeutic agents.
The synthesis of Birinapant involves several key steps that include the preparation of indole-based intermediates through acid-mediated dimerization. The process begins with the formation of a key indole intermediate, which is then subjected to various chemical transformations to yield the final product. The detailed synthesis process includes:
The large-scale synthesis has been documented to ensure reproducibility and quality control for clinical applications .
Birinapant's molecular structure can be described as a bivalent compound that binds specifically to the BIR3 domains of cellular inhibitors of apoptosis proteins. The structure features two indole moieties linked by a flexible spacer, allowing it to engage multiple targets effectively.
Birinapant undergoes several important chemical reactions that facilitate its mechanism of action:
These reactions are critical for understanding how Birinapant exerts its therapeutic effects against cancer cells .
Birinapant functions by disrupting the anti-apoptotic signals mediated by cellular inhibitors of apoptosis proteins. Its mechanism can be broken down into several steps:
These properties are essential for formulating effective delivery systems for clinical applications .
Birinapant's primary application lies in oncology, particularly as an adjunct therapy in combination with other chemotherapeutic agents such as gemcitabine and paclitaxel. It has been investigated for:
IAPs constitute a family of structurally and functionally related proteins characterized by the presence of one to three Baculovirus IAP Repeat (BIR) domains. These domains facilitate protein-protein interactions critical for their regulatory functions. The most extensively studied members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), cIAP2, and melanoma IAP (ML-IAP). Their roles span beyond apoptosis regulation, encompassing innate immunity, inflammation, cell migration, and cell cycle progression [2] [9]. However, their dysregulation in cancer underscores their significance in oncogenesis:
Table 1: Key IAP Proteins and Their Functions in Apoptosis and Cancer
IAP Protein | Key Structural Domains | Primary Apoptosis-Related Functions | Role in Oncogenesis |
---|---|---|---|
XIAP | BIR1, BIR2, BIR3, RING | Direct inhibition of caspases-3, -7, and -9 | Chemoresistance, blocks apoptosis execution |
cIAP1/cIAP2 | BIR1, BIR2, BIR3, CARD, RING | E3 ligase activity; Regulates TNF receptor signaling & NF-κB pathways; Ubiquitinates RIPK1, NIK | Promotes cell survival, proliferation, invasion; Overexpressed in cancers |
ML-IAP (Livin) | Single BIR, RING | Binds SMAC; Inhibits caspase-9; E3 ligase activity | Overexpressed in melanoma, confers resistance |
Survivin | Single BIR | Chromosome segregation, cytokinesis | Overexpressed in cancers, associated with poor prognosis |
BIRC6/Apollon | BIR, UBC, RING | Ubiquitinates caspases & SMAC; Giant E3 ligase | Protects cancer cells from apoptosis; High expression correlates with poor outcome |
The Second Mitochondrial Activator of Caspases (SMAC), also known as DIABLO (Direct IAP Binding Protein with Low pI), is a crucial endogenous regulator of IAPs. It is localized in the mitochondrial intermembrane space under normal conditions. Upon apoptotic stimuli triggering mitochondrial outer membrane permeabilization (MOMP), SMAC is released into the cytosol along with cytochrome c [6] [10].
Early SMAC mimetics were monovalent, designed to mimic a single AVPI motif. While effective in degrading cIAPs and sensitizing cells to death ligands, they often lacked potent single-agent activity, particularly against XIAP, which requires simultaneous inhibition of multiple BIR domains for effective caspase release [1] [7].
Table 2: Key Characteristics of Birinapant as a Bivalent SMAC Mimetic
Property | Detail | Functional Consequence |
---|---|---|
Design | Bivalent (dimeric) AVPI mimetic | Mimics endogenous SMAC dimer; Simultaneously targets multiple BIR domains |
Binding Affinity (Kd) | cIAP1: <1 nM cIAP2: Low nM XIAP: ~45 nM ML-IAP: Moderate | High potency for cIAP1/2 degradation; Effective XIAP antagonism |
Primary Molecular Actions | 1. Induces rapid cIAP1/2 auto-ubiquitination & degradation 2. Antagonizes XIAP-caspase interaction 3. Stabilizes NIK | Removes E3 ligase control of NF-κB & death receptors; Relieves caspase inhibition |
Key Downstream Effects | 1. Activation of non-canonical NF-κB (p100→p52) 2. Altered TNFR signaling → Complex II formation & caspase-8 activation 3. Caspase-3/-7 activation | Converts TNFα from pro-survival to pro-apoptotic signal; Lowers apoptotic threshold |
Anti-Tumor Effects Demonstrated | Single-agent apoptosis (e.g., SUM190 IBC cells) Synergy with TRAIL (e.g., SUM149 IBC cells) Synergy with TNFα (e.g., Melanoma cells) Inhibition of colony formation & anchorage-independent growth | Efficacy in diverse preclinical cancer models (IBC, melanoma, AML, ovarian); Overcomes TRAIL resistance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7